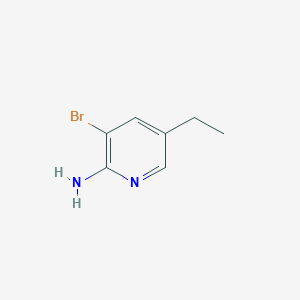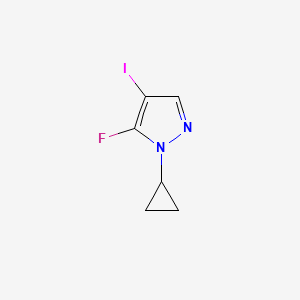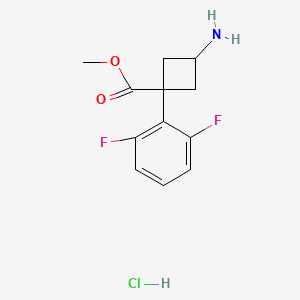
Rac-methyl (1r,3r)-3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (1r,3r)-3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a difluorophenyl group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-methyl (1r,3r)-3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1r,3r)-3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield primary or secondary amines.
Scientific Research Applications
Rac-methyl (1r,3r)-3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-methyl (1r,3r)-3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Rac-methyl (1r,3r)-3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate: The free base form of the compound.
Rac-methyl (1r,3r)-3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate acetate: An acetate salt form of the compound.
Uniqueness
Rac-methyl (1r,3r)-3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H14ClF2NO2 |
|---|---|
Molecular Weight |
277.69 g/mol |
IUPAC Name |
methyl 3-amino-1-(2,6-difluorophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-17-11(16)12(5-7(15)6-12)10-8(13)3-2-4-9(10)14;/h2-4,7H,5-6,15H2,1H3;1H |
InChI Key |
OWMCHRPKDYLJHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C2=C(C=CC=C2F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


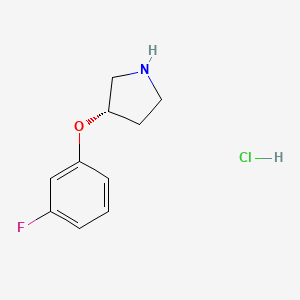


![[1-(Bromomethyl)cyclobutyl]methanol](/img/structure/B13455141.png)
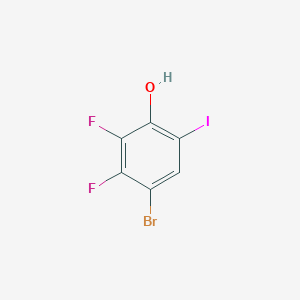


![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13455171.png)
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
![(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B13455182.png)
